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Ibrexafungerp (IBX) is a first-in-class oral triterpenoid antifungal. Its unique mechanism of action,
inhibiting B-(1,3)-D-glucan synthase, provides a broad-spectrum fungicidal activity against Candida and
Aspergillus species, including strains resistant to azoles and echinocandins [1] [2] [3]. While approved for
vulvovaginal candidiasis (VVC), its development for invasive fungal infections (IFIs) is a critical area of

ongoing research [4].

Current Status of Clinical Trials for IFI

Clinical trials for ibrexafungerp in IFI are in the advanced stages. The key studies generating data are the

FURI and CARES trials [1] [3].

e Study Design: Both FURI (NCT03059992) and CARES are Phase 3, open-label, single-arm
studies.

¢ Patient Population: These studies enroll patients with serious and often refractory IFls who have
either failed, are intolerant to, or have an infection resistant to standard antifungal therapies [1]. The
CARES study specifically focuses on infections caused by Candida auris [3].

¢ Primary Objective: The main goal is to evaluate the safety and efficacy of oral ibrexafungerp in a
patient population with high unmet medical need.

The design of these studies reflects the ethical and practical considerations of testing a new therapeutic agent

in critically ill patients with limited treatment options.
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Key Efficacy and Safety Data from IFI Trials

Interim analyses from these studies have shown promising results. One interim analysis of the FURI trial

included 41 patients with refractory fungal diseases. The study reported comparable response rates to

standard-of-care treatments, with particularly favorable preliminary results in difficult-to-treat C. auris

infections [1].

Regarding safety, the drug has demonstrated a generally tolerable profile. The most common adverse events

reported are gastrointestinal in nature, such as diarrhea, nausea, and abdominal pain, which are mostly mild

[1] [5]. A real-world study based on insurance claims data found that less than 3% of patients experienced a

potential side effect requiring medical attention, with abdominal pain being the most common [6].

Quantitative Data Summary

The table below consolidates key pharmacodynamic, pharmacokinetic, and efficacy data from preclinical,

VVC, and early IFI studies that inform the clinical trial design for invasive infections.

Table 1: Consolidated Data on Ibrexafungerp's Properties and Performance

Aspect

Parameter

Value / Finding

Context | Note

Pharmacodynamics

Pharmacokinetics

MIC9O0 for C. albicans

Mechanism of Action

Time to Max Concentration

(Tmax)

Terminal Half-life

Protein Binding

0.125 mg/L [7]

Inhibits B-(1,3)-D-
glucan synthase (non-
competitive) [1]

4—6 hours [7] [4]

20-30 hours [7]

>99% [4]

Compared to 0.5 mg/L
for fluconazole

Targets fungal cell wall;

fungicidal

Oral administration

Supports once-daily or
prolonged dosing
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Aspect

Clinical Efficacy
(VVC)

Clinical Efficacy
(IFT)

Parameter

Major Metabolic Pathway

Clinical Cure vs.
Fluconazole/Placebo

Mycological Eradication vs.

Fluconazole/Placebo

Patient Population in FURI
trial

Value / Finding Context /| Note

CYP3A4 [7] [4]

RR =1.33[1.07, 1.66] Superior to control
(8]

RR =1.72[1.00, 2.95] Superior to control
(8]

41 patients with Interim analysis
refractory IFI [1] showed comparable
response to SOC

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies on ibrexafungerp's preclinical and

clinical evaluation.

Protocol 1: In Vitro Antifungal Susceptibility and Resistance

Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and investigation

of resistance mechanisms.

¢ Objective: To determine the in vitro susceptibility of fungal isolates to ibrexafungerp and identify

potential resistance mechanisms.

e Materials:

o Fungal isolates: Wild-type and clinically derived resistant strains of Candida spp. (including C.
auris and echinocandin-resistant strains) and Aspergillus spp. [1] [3].

o Antifungal agents: Ibrexafungerp, comparator drugs (e.g., fluconazole, caspofungin).
o Culture media: RPMI-1640 broth, as recommended by CLSI / EUCAST standards.

¢ Methodology:

o Broth Microdilution: Perform according to Clinical and Laboratory Standards Institute (CLSI)
M27/M38 guidelines. Prepare serial two-fold dilutions of ibrexafungerp and inoculate with a
standardized fungal suspension [1].
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o Incubation: Incubate plates at 35°C for 24-48 hours (Candida) or 48 hours (Aspergillus).

o Endpoint Reading: The MIC for ibrexafungerp against Candida is defined as the minimum
concentration that results in a significant visual reduction (250%) in growth (fungicidal
activity) [3]. For Aspergillus, the Minimum Effective Concentration (MEC) is determined, which
is the lowest concentration that causes abnormal, hypertrophic germ tubes [3].

o Resistance Mechanism Analysis: For isolates showing reduced susceptibility, sequence the
FKS hotspot regions (especially FKS2 in Nakaseomyces glabrata (formerly C. glabrata)) to
identify mutations associated with resistance [1].

Protocol 2: Murine Model of Invasive Candidiasis

This describes a standard in vivo model used to support the design of human clinical trials for invasive

infections.

e Objective: To evaluate the in vivo efficacy of ibrexafungerp in a neutropenic murine model of
invasive candidiasis.
e Materials:

o Animals: Immunosuppressed female mice (e.g., ICR/CD-1).

o Pathogen: Candida albicans reference strain.

o Formulation: Ibrexafungerp suspended in a vehicle for oral gavage.

¢ Methodology:

o Immunosuppression: Render mice neutropenic via cyclophosphamide injection.

o Infection: Inoculate mice intravenously with a lethal challenge of C. albicans.

o Dosing and Treatment: Begin therapy 2 hours post-infection. Administer ibrexafungerp orally
at various dosages (e.g., 20, 40, 80 mg/kg) once or twice daily. Include control groups (vehicle
and an active control like caspofungin).

o Endpoint Assessment: Monitor survival for 21 days. Perform kidney fungal burden
assessment (CFU counts) in a separate subgroup of mice at a pre-determined timepoint (e.g.,
24 hours post-infection) [1]. The primary efficacy endpoint is a statistically significant
improvement in survival and/or reduction in kidney fungal burden compared to the vehicle
control.

Diagrams for Signaling Pathways and Workflows

The following diagrams illustrate the unique mechanism of action and a proposed clinical trial workflow for

invasive fungal infections.
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Diagram: lbrexafungerp's Fungicidal Mechanism of Action

This diagram visualizes how ibrexafungerp targets the fungal cell wall, a structure absent in human cells.
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Ibrexafungerp's Fungicidal Mechanism

Diagram: Proposed Clinical Trial Workflow for IFI

This flowchart outlines a potential patient pathway in a clinical trial like the FURI study for invasive fungal

infections.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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